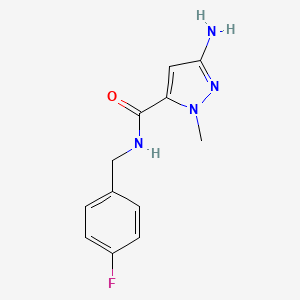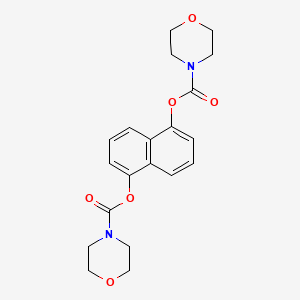
5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of morpholine and naphthalene . Morpholine is a common motif in many biologically relevant compounds . Naphthalene is a polycyclic aromatic hydrocarbon with potential applications in various fields .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific synthesis method for “5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate” was not found in the available resources.Molecular Structure Analysis
The molecular structure of a similar compound, 4-naphthalen-1-yl-morpholine, has been reported with an empirical formula of C14H15NO and a molecular weight of 213.28 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-naphthalen-1-yl-morpholine, include a molecular weight of 213.28 .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Structural Diversity
Research on naphthalene derivatives has explored their utility in supramolecular chemistry, demonstrating how such compounds can serve as building blocks in creating complex structures with specific functionalities. The study by Białek et al. (2013) highlights the synthesis and characterization of naphthalene diphosphonic acids and their ability to form diverse supramolecular assemblies, exhibiting conformational polymorphism and structural diversity through hydrogen bonding and interaction with morpholine (Białek, Zaręba, Janczak, & Zoń, 2013).
Coordination Polymers and Catalysis
Zhao et al. (2020) investigated the assembly of Ni(II) coordination polymers using a naphthalene-amide ligand combined with various dicarboxylates, leading to structures with potential applications in electrochemistry, bifunctional fluorescence responses, and the removal of contaminants. This study also emphasizes the role of carboxylates in the structural assembly and functional properties of coordination polymers (Zhao, Luan, Yu, Liu, Lin, Wang, & Chen, 2020).
Antiviral Activity
A study by Kusano-Kitazume et al. (2011) identified novel compounds, including N-(Morpholine-4-carbonyloxy) amidine derivatives, as potent inhibitors against hepatitis C virus replication. This research underscores the potential therapeutic applications of morpholine derivatives in antiviral chemotherapy (Kusano-Kitazume, Sakamoto, Okuno, Sekine‐Osajima, Nakagawa, Kakinuma, Kiyohashi, Nitta, Murakawa, Azuma, Nishimura‐Sakurai, Hagiwara, & Watanabe, 2011).
Organic Synthesis and Fluorination
The synthesis of mono- and difluoronaphthoic acids by Tagat et al. (2002) illustrates the importance of aryl carboxamides in the development of biologically active compounds. Their work provides a methodology for introducing fluorine atoms into naphthoic acid derivatives, potentially enhancing their biological activity and utility in medicinal chemistry (Tagat, McCombie, Nazareno, Boyle, Kozlowski, Chackalamannil, Josien, Wang, & Zhou, 2002).
Antioxidant and Cytotoxic Agents
Research into the synthesis of berberine derivatives with potential antioxidant and cytotoxic activities by Mistry et al. (2016) showcases the therapeutic potential of naphthalene and morpholine derivatives. Their study indicates that these compounds could serve as effective agents in treating oxidative stress-related diseases and cancer (Mistry, Patel, Keum, & Kim, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(morpholine-4-carbonyloxy)naphthalen-1-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-19(21-7-11-25-12-8-21)27-17-5-1-3-15-16(17)4-2-6-18(15)28-20(24)22-9-13-26-14-10-22/h1-6H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSMFLQNDFZPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

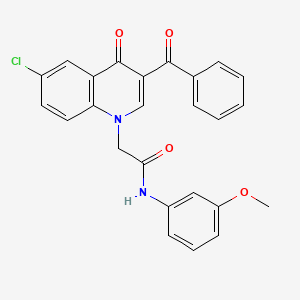
![3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione](/img/structure/B2589090.png)
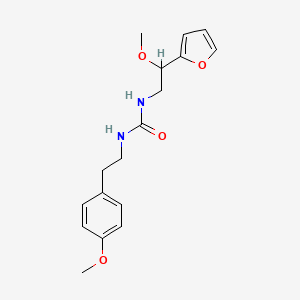
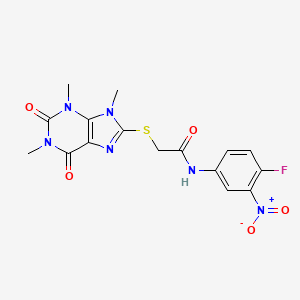
![1-[4-[(6-Methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2589095.png)
![4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2589096.png)
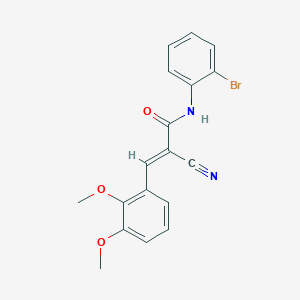

![N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2589101.png)
![4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2589104.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2589105.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2589107.png)
